molecular formula C31H36N2O7S B2417785 (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 449765-15-5

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2417785
CAS No.: 449765-15-5
M. Wt: 580.7
InChI Key: GBBLWRVTTJZZOT-UHFFFAOYSA-N
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Description

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C31H36N2O7S and its molecular weight is 580.7. The purity is usually 95%.
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Scientific Research Applications

Alkaloid Derivatives from Natural Sources

A study identified a new benzylisoquinoline alkaloid in the leaves of Beilschmiedia brevipes, a compound structurally similar to the one . This highlights the potential of such compounds in exploring natural sources for novel bioactive substances (Pudjiastuti et al., 2010).

Antioxidant Properties

Research has been conducted on various diphenylmethane derivatives, including compounds structurally related to the specified chemical, demonstrating effective antioxidant properties. These findings suggest the potential of such compounds in antioxidant applications (Balaydın et al., 2010).

Membrane-Protective Activity

A study on derivatives containing 2,6-diisobornylphenol moiety, which shares similarities with the chemical , revealed significant membrane-protective and antioxidant activities. This suggests potential applications in protecting cell membranes from oxidative stress (Buravlev et al., 2017).

Synthesis and Structural Analysis

Extensive research on the synthesis of complex organic compounds, including derivatives of isoquinoline, has contributed to our understanding of their structure and properties. This information is vital for exploring their potential applications in various scientific fields (Halim & Ibrahim, 2017).

Anti-Tumor Agents

Compounds structurally related to the specified chemical have been studied for their potential as anti-tumor agents. This suggests the possibility of similar compounds being utilized in cancer research and treatment (Hayakawa et al., 2004).

Isoquinoline Alkaloids

Isoquinoline alkaloids have been isolated from various natural sources, indicating a potential for similar compounds in the discovery of new pharmacologically active substances (Li et al., 2017).

Chiral Synthesis

The chiral synthesis of compounds related to the specified chemical has been explored, which is significant in the development of specific drug molecules with targeted actions (Prabhakaran et al., 2004).

Properties

IUPAC Name

[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O7S/c1-4-22-5-9-25(10-6-22)40-21-28-27-20-30(38-3)29(37-2)19-24(27)13-14-33(28)31(34)23-7-11-26(12-8-23)41(35,36)32-15-17-39-18-16-32/h5-12,19-20,28H,4,13-18,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBLWRVTTJZZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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